![molecular formula C21H19N3O B2871116 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone CAS No. 1797184-03-2](/img/structure/B2871116.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone
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Overview
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It has been suggested that the compound might interact with its targets through energy transfer and single electron transfer processes during the photoredox reaction .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell proliferation and inflammation .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone typically involves the condensation of a 2-aryl-substituted acrylate with a 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrido[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield unsaturated pyrido[4,3-d]pyrimidine derivatives, while reduction can produce dihydropyrido[4,3-d]pyrimidine compounds .
Scientific Research Applications
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a tyrosine kinase inhibitor, which is important in cancer research.
Medicine: Explored for its antitumor properties and potential use in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
6-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones: These compounds share a similar core structure and are also investigated for their biological activities.
4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates: These derivatives are studied for their potential as epidermal growth factor receptor (EGFR) inhibitors.
Uniqueness
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is unique due to its specific substitution pattern and the presence of the diphenylethanone moiety, which can enhance its biological activity and specificity compared to other similar compounds .
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H14N4O
- Molecular Weight : 270.30 g/mol
- CAS Number : 1797183-52-8
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-microbial research. Its structural features contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit promising anticancer properties. A study assessed the compound's effects on cancer cell lines, revealing significant inhibition of cell proliferation and migration.
- Case Study : In vitro tests demonstrated that the compound inhibited the growth of A431 vulvar epidermal carcinoma cells with an IC50 value in the low micromolar range. These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A comparative analysis with similar structures showed that it possesses substantial antibacterial activity.
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Similar pyrido structure | Antimicrobial |
2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one | Similar core structure | Antibacterial |
5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2h-pyrido[2,3-d]pyrimidine derivatives | Related pyrimidine derivatives | Potential anticancer activity |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis and cell division.
- Interaction with Receptors : It has been suggested that this compound can interact with specific receptors involved in cancer cell signaling pathways.
- Induction of Apoptosis : Studies indicate that the compound may promote apoptosis in cancer cells through mitochondrial pathways.
Research Findings
A comprehensive study involving molecular docking simulations revealed that the compound binds effectively to target proteins associated with cancer and microbial infections. The binding affinity was assessed using computational methods which predicted a strong interaction with dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis in both humans and pathogens like Plasmodium falciparum.
In Vitro Studies
In vitro experiments conducted on various cell lines demonstrated:
- IC50 values ranging from 0.4 to 28 μM against P. falciparum indicating potential as an antimalarial agent.
- Significant cytotoxicity against human cancer cell lines such as A431 and others.
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(24-12-11-19-18(14-24)13-22-15-23-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPUDJJRZUYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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